

# Modified mRNA Attenuates Cytokine Responses Compared to Unmodified mRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pseudouridine-5'-triphosphate

Cat. No.: B1141104

Get Quote

For researchers, scientists, and drug development professionals, understanding the immunogenicity of mRNA-based therapeutics is paramount. A key strategy to mitigate the inherent inflammatory potential of in vitro transcribed mRNA is the incorporation of modified nucleosides, such as N1-methylpseudouridine (m1Ψ). This guide provides an objective comparison of cytokine profiles following the delivery of modified versus unmodified mRNA, supported by experimental data, detailed protocols, and pathway visualizations.

The introduction of modified nucleosides into mRNA molecules is a cornerstone of modern mRNA therapeutics, designed to reduce innate immune recognition and enhance protein translation. While unmodified mRNA can potently activate immune sensors, leading to a robust cytokine response, m1Ψ-modified mRNA generally elicits a more attenuated inflammatory profile. This difference is critical for therapeutic applications where minimizing inflammation is essential. However, the delivery vehicle, typically a lipid nanoparticle (LNP), also possesses intrinsic immunostimulatory properties that contribute to the overall cytokine milieu.

### **Quantitative Comparison of Cytokine Responses**

The following tables summarize quantitative data from preclinical studies, comparing the in vivo and in vitro cytokine responses to N1-methylpseudouridine-modified mRNA (m1Ψ-mRNA) and unmodified mRNA (u-mRNA).



# **Table 1: In Vivo Cytokine Response in Mice Following Systemic Administration**



| Cytokine      | Unmodified<br>mRNA-LNP    | m1Ψ-mRNA-<br>LNP         | Fold Change<br>(Unmodified<br>vs. m1Ψ) | Reference<br>Study<br>Highlights                                                                                                                                     |
|---------------|---------------------------|--------------------------|----------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IL-6 (pg/mL)  | ~1604                     | ~532                     | ~3.0x higher                           | Higher levels of IL-6 were detected on day 1 of the second dose of a BNT162b2-like vaccine (unmodified) compared to an mRNA-1273-like vaccine (modified) in mice.[1] |
| TNF-α (pg/mL) | Significantly<br>Elevated | Moderately<br>Elevated   | Not explicitly quantified              | Unmodified mRNA generally leads to higher levels of pro- inflammatory cytokines like TNF-α.[2][3]                                                                    |
| IFN-α (pg/mL) | Significantly<br>Elevated | Moderately<br>Elevated   | Not explicitly<br>quantified           | Unmodified mRNA induces a stronger Type I interferon response, indicative of potent innate immune activation.[2][3]                                                  |
| MCP-1 (pg/mL) | Significantly<br>Induced  | Significantly<br>Induced | ~1.0x<br>(comparable)                  | Both empty<br>LNPs and<br>mRNA-LNPs                                                                                                                                  |



significantly induced MCP-1 secretion at 8 and 24 hours post-injection.[4]

# Table 2: In Vitro Cytokine Response in Human Peripheral Blood Mononuclear Cells (PBMCs)



| Cytokine      | Unmodified<br>mRNA-LNP | m1Ψ-mRNA-<br>LNP             | Fold Change<br>(Unmodified<br>vs. m1Ψ) | Reference<br>Study<br>Highlights                                                                                                                                                              |
|---------------|------------------------|------------------------------|----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| TNF-α (pg/mL) | High Induction         | Low to<br>Undetectable       | >10x higher                            | Nonendosomal delivery of unmodified mRNA resulted in lower TNF-α secretion compared to endosomal delivery, while m1Ψ- modification kept secretion undetectable with both delivery methods.[5] |
| IL-6 (pg/mL)  | High Induction         | Low to<br>Undetectable       | >10x higher                            | Similar to TNF- $\alpha$ , endosomal delivery of unmodified mRNA induced significant IL-6, which was abrogated by m1 $\Psi$ modification.[5]                                                  |
| IL-1β (pg/mL) | Induced                | Not Significantly<br>Induced | Not explicitly<br>quantified           | The ionizable lipid component of LNPs is a major driver of IL-1β secretion.                                                                                                                   |



## **Key Signaling Pathways**

The differential cytokine response between modified and unmodified mRNA is primarily due to their interaction with innate immune pattern recognition receptors (PRRs).



Click to download full resolution via product page

Innate immune recognition of mRNA.

Unmodified mRNA is readily recognized by endosomal Toll-like receptors (TLR7/8) and the cytosolic sensor RIG-I.[7][8] This recognition triggers downstream signaling cascades involving adaptor proteins like MyD88 and MAVS, leading to the activation of transcription factors IRF3/7 and NF- $\kappa$ B.[9] These transcription factors then drive the expression of type I interferons (IFN- $\alpha$ / $\beta$ ) and a suite of pro-inflammatory cytokines. The N1-methylpseudouridine modification in modified mRNA sterically hinders its binding to these PRRs, thus dampening the subsequent inflammatory cascade.[3]

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the comparison of mRNA



immunogenicity.

### In Vitro Cytokine Profiling in Human PBMCs

- PBMC Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
- Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- mRNA-LNP Transfection: Transfect PBMCs with unmodified or m1Ψ-modified mRNA encapsulated in LNPs at a concentration of 1 µg/mL. Use empty LNPs as a control.
- Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.
- Cytokine Measurement: Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-α) in the supernatant using a multiplex bead-based immunoassay (e.g., LEGENDplex™) or enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. The molecular mechanism of RIG-I activation and signaling PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Innate and Adaptive Immune Parameters following mRNA Vaccination in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroRNAs in the regulation of TLR and RIG-I pathways PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. RIG-I-like Receptor (RLR) Signaling Pathways: R&D Systems [rndsystems.com]
- To cite this document: BenchChem. [Modified mRNA Attenuates Cytokine Responses Compared to Unmodified mRNA: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1141104#cytokine-profiling-after-delivery-of-modified-mrna]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com